6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole

Description

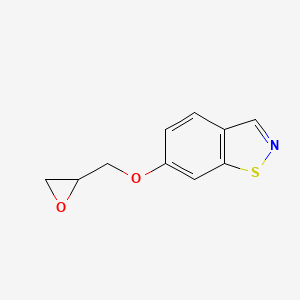

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with an oxiran-2-ylmethoxy group. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring (a five-membered ring containing nitrogen and sulfur). The oxiran (epoxide) moiety introduces unique reactivity due to its strained three-membered ring, enabling nucleophilic ring-opening reactions, which may enhance its utility in drug design or material science.

Properties

IUPAC Name |

6-(oxiran-2-ylmethoxy)-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-8(12-5-9-6-13-9)3-10-7(1)4-11-14-10/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTGYCDMRDEHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)C=NS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole typically involves the reaction of 1,2-benzothiazole with an epoxide precursor. One common method is the reaction of 1,2-benzothiazole with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the epoxide ring and its subsequent attachment to the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive epoxide group.

Biological Studies: The compound can be used as a probe or reagent in biological studies to investigate enzyme mechanisms or cellular processes.

Mechanism of Action

The mechanism of action of 6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The epoxide ring can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity . The benzothiazole moiety may also contribute to the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[1,2,3]dithiazole Derivatives

Benzo[1,2,3]dithiazole replaces the thiazole’s carbon at the 2-position with sulfur, creating a dithiazole system (two sulfur atoms) fused to benzene. This substitution alters electronic properties and reactivity compared to 1,2-benzothiazole. For example:

- Synthesis : Benzo[1,2,3]dithiazoles require distinct synthetic routes, often involving sulfurization of precursors, unlike the Gabriel-Colman rearrangement used for 1,2-benzothiazole derivatives .

- Stability : The additional sulfur atom increases polarizability but may reduce metabolic stability due to higher susceptibility to oxidation.

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituent | Reactivity Highlights |

|---|---|---|---|

| 6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole | Benzothiazole | Oxiran-methoxy | Epoxide ring-opening reactivity |

| Benzo[1,2,3]dithiazole | Benzodithiazole | Sulfur at 2-position | Enhanced electrophilicity |

1,2-Benzisothiazole and Derivatives

1,2-Benzisothiazole shares the benzothiazole backbone but differs in substituents and applications:

Benzisoxazole Analogs

Benzisoxazole replaces the thiazole’s sulfur with oxygen, forming an isoxazole ring. Key differences include:

- Bioactivity: Substituted 1,2-benzisoxazoles show anti-inflammatory and analgesic activities, likely due to hydrogen-bonding interactions from the oxygen atom.

- Stability : Benzisoxazoles are less aromatic than benzothiazoles, making them more reactive toward electrophilic substitution.

Substituted 1,2-Benzothiazoles

Modifications at the 3-position or sulfone groups significantly influence activity:

- 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide : This derivative demonstrates potent antioxidant activity and favorable ADMET properties, attributed to the electron-withdrawing sulfone group and azepane ring .

- 6-Chloro-7-cyano-1,4,2-benzodithiazine: Chloro and cyano substituents enhance antibacterial activity, whereas the oxiran-methoxy group in this compound may enable covalent interactions with biological targets .

Physicochemical and Reactivity Comparisons

- Epoxide Reactivity: The oxiran group in this compound enables nucleophilic attacks (e.g., by amines or thiols), a feature absent in non-epoxidized analogs. This reactivity is exploitable in prodrug design or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.